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Abstract
This technical guide provides a comprehensive overview of the dipeptide H-Met-Tyr-OH (L-

Methionyl-L-Tyrosine), CAS number 13589-04-3. It covers its physicochemical properties,

synthesis, purification, and characterization. Furthermore, this document delves into the known

biological activities of H-Met-Tyr-OH, with a particular focus on its antioxidant properties and its

role in the induction of the heme oxygenase-1 (HO-1) signaling pathway in endothelial cells.

Detailed experimental protocols for synthesis, purification, and key biological assays are

provided, along with visualizations of experimental workflows and the proposed signaling

pathway.

Introduction
H-Met-Tyr-OH is a dipeptide composed of L-methionine and L-tyrosine.[1] Dipeptides are

naturally occurring molecules and are also intermediates in protein metabolism. In recent

years, specific dipeptides have garnered interest for their potential biological activities,

including antioxidant, anti-inflammatory, and antihypertensive effects. H-Met-Tyr-OH, in

particular, has been noted for its antioxidant capabilities, which are attributed to the presence of

both methionine and tyrosine residues, known for their radical-scavenging properties. This

guide aims to consolidate the available technical information on H-Met-Tyr-OH to support

further research and development.
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Physicochemical Properties
A summary of the key physicochemical properties of H-Met-Tyr-OH is presented in Table 1.

Table 1: Physicochemical Properties of H-Met-Tyr-OH

Property Value Reference

CAS Number 13589-04-3 [1]

Molecular Formula C₁₄H₂₀N₂O₄S [1]

Molecular Weight 312.39 g/mol [1]

IUPAC Name

(2S)-2-[[(2S)-2-amino-4-

(methylthio)butanoyl]amino]-3-

(4-hydroxyphenyl)propanoic

acid

[1]

Synonyms L-Methionyl-L-tyrosine, Met-Tyr [1]

Appearance White to off-white powder

Melting Point 260-266 °C

Solubility Soluble in water

Predicted logP -1.9

Predicted pKa (Acidic) 3.56 [2]

Predicted pKa (Basic) 8.38 [2]

Synthesis and Purification
H-Met-Tyr-OH can be synthesized using standard solid-phase peptide synthesis (SPPS)

techniques, followed by purification using reversed-phase high-performance liquid

chromatography (RP-HPLC).

Experimental Protocol: Solid-Phase Peptide Synthesis
(Fmoc Strategy)
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This protocol describes the synthesis of H-Met-Tyr-OH on a Wang resin, which will yield a C-

terminal carboxylic acid upon cleavage.

Materials:

Fmoc-Tyr(tBu)-Wang resin

Fmoc-Met-OH

N,N'-Diisopropylcarbodiimide (DIC)

1-Hydroxybenzotriazole (HOBt)

20% Piperidine in N,N-Dimethylformamide (DMF)

Dichloromethane (DCM)

DMF

Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water

Cold diethyl ether

Procedure:

Resin Swelling: Swell the Fmoc-Tyr(tBu)-Wang resin in DMF for 30 minutes.

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a

second treatment for 15 minutes to remove the Fmoc protecting group from the tyrosine

residue. Wash the resin thoroughly with DMF and DCM.

Amino Acid Coupling:

In a separate vessel, activate Fmoc-Met-OH (3 equivalents) with DIC (3 equivalents) and

HOBt (3 equivalents) in DMF for 20 minutes.

Add the activated amino acid solution to the deprotected resin and shake for 2 hours.
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Monitor the coupling reaction using a Kaiser test. If the test is positive (indicating

incomplete coupling), repeat the coupling step.

Final Fmoc Deprotection: Remove the Fmoc group from the N-terminal methionine using

20% piperidine in DMF as described in step 2.

Cleavage and Deprotection:

Wash the peptide-resin with DCM and dry under vacuum.

Treat the resin with the cleavage cocktail for 2-3 hours at room temperature to cleave the

peptide from the resin and remove the side-chain protecting group (tBu from Tyrosine).

Filter the resin and collect the filtrate.

Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

Centrifuge to pellet the peptide, wash with cold diethyl ether, and dry under vacuum.

Experimental Protocol: Purification by RP-HPLC
Instrumentation and Materials:

Preparative RP-HPLC system with a C18 column (e.g., 10 µm particle size, 250 x 21.2 mm).

Mobile Phase A: 0.1% TFA in water.

Mobile Phase B: 0.1% TFA in acetonitrile.

Lyophilizer.

Procedure:

Sample Preparation: Dissolve the crude H-Met-Tyr-OH in a minimal amount of Mobile Phase

A.

Purification:

Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B.
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Inject the sample onto the column.

Elute the peptide using a linear gradient of 5% to 50% Mobile Phase B over 40 minutes at

a flow rate of 15 mL/min.

Monitor the elution profile at 220 nm and 280 nm.

Fraction Analysis and Lyophilization:

Collect fractions corresponding to the major peak.

Analyze the purity of the fractions by analytical RP-HPLC.

Pool the pure fractions and lyophilize to obtain the final product as a white powder.

Characterization
The identity and purity of the synthesized H-Met-Tyr-OH can be confirmed by mass

spectrometry and nuclear magnetic resonance spectroscopy.

Mass Spectrometry
Electrospray ionization mass spectrometry (ESI-MS) is expected to show a protonated

molecular ion [M+H]⁺ at m/z 313.12. The fragmentation pattern in MS/MS would likely involve

cleavage of the peptide bond and losses from the side chains.

Table 2: Predicted Mass Spectrometry Data for H-Met-Tyr-OH

Ion m/z (calculated) Description

[M+H]⁺ 313.12 Protonated molecular ion

b₂ 296.10 [M+H - NH₃]⁺

y₁ 182.08 [Tyr+H]⁺

b₁ 132.05 [Met]⁺

Nuclear Magnetic Resonance (NMR) Spectroscopy
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The ¹H and ¹³C NMR spectra would confirm the structure of the dipeptide. The expected

chemical shifts are summarized in Tables 3 and 4.

Table 3: Predicted ¹H NMR Chemical Shifts for H-Met-Tyr-OH (in D₂O)

Proton Chemical Shift (ppm) Multiplicity

Met α-CH ~4.2 dd

Met β-CH₂ ~2.1-2.3 m

Met γ-CH₂ ~2.6 t

Met ε-CH₃ ~2.1 s

Tyr α-CH ~4.5 dd

Tyr β-CH₂ ~3.0-3.2 m

Tyr Aromatic CH ~7.1 (d), ~6.8 (d) d

Table 4: Predicted ¹³C NMR Chemical Shifts for H-Met-Tyr-OH (in D₂O)
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Carbon Chemical Shift (ppm)

Met C=O ~174

Met α-C ~53

Met β-C ~30

Met γ-C ~31

Met ε-C ~14

Tyr C=O ~176

Tyr α-C ~56

Tyr β-C ~37

Tyr Aromatic C-1 ~128

Tyr Aromatic C-2,6 ~131

Tyr Aromatic C-3,5 ~116

Tyr Aromatic C-4 ~156

Biological Activity: Antioxidant Properties and
Induction of Heme Oxygenase-1
H-Met-Tyr-OH has been reported to exhibit significant antioxidant activity. This is attributed to

the ability of the methionine and tyrosine side chains to scavenge free radicals. One of the key

mechanisms of its cytoprotective effect in endothelial cells is the induction of the stress-

responsive enzyme heme oxygenase-1 (HO-1) and the iron-storage protein ferritin.

Signaling Pathway
The proposed signaling pathway for the antioxidant effect of H-Met-Tyr-OH in endothelial cells

involves the upregulation of HO-1 and ferritin, which in turn helps to mitigate oxidative stress.
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Caption: Proposed signaling pathway of H-Met-Tyr-OH in endothelial cells.

Experimental Protocols for Biological Assays
Materials:

H-Met-Tyr-OH

2,2-diphenyl-1-picrylhydrazyl (DPPH)

Methanol

Ascorbic acid (positive control)

96-well microplate reader

Procedure:

Prepare a 0.1 mM solution of DPPH in methanol.

Prepare serial dilutions of H-Met-Tyr-OH and ascorbic acid in methanol.

In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each sample dilution.
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Incubate the plate in the dark at room temperature for 30 minutes.

Measure the absorbance at 517 nm.

Calculate the percentage of radical scavenging activity using the formula: % Scavenging =

[(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH

solution without the sample, and A_sample is the absorbance of the DPPH solution with the

sample.

Materials:

Human Umbilical Vein Endothelial Cells (HUVECs)

Endothelial Cell Growth Medium (EGM-2)

H-Met-Tyr-OH

Hydrogen peroxide (H₂O₂) for inducing oxidative stress

Phosphate-buffered saline (PBS)

Cell culture flasks and plates

Procedure:

Culture HUVECs in EGM-2 medium at 37°C in a humidified atmosphere with 5% CO₂.

Seed the cells in appropriate culture plates for the subsequent experiments.

Once the cells reach 80-90% confluency, treat them with various concentrations of H-Met-
Tyr-OH for a predetermined time (e.g., 24 hours).

For oxidative stress experiments, co-treat or pre-treat the cells with H-Met-Tyr-OH before

exposing them to a stressor like H₂O₂.

Materials:

Treated and untreated HUVEC lysates

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 14 Tech Support

https://www.benchchem.com/product/b077975?utm_src=pdf-body
https://www.benchchem.com/product/b077975?utm_src=pdf-body
https://www.benchchem.com/product/b077975?utm_src=pdf-body
https://www.benchchem.com/product/b077975?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b077975?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


SDS-PAGE gels

PVDF membrane

Primary antibodies against HO-1, Ferritin, and a loading control (e.g., β-actin or GAPDH)

HRP-conjugated secondary antibody

Chemiluminescent substrate

Procedure:

Lyse the HUVECs and determine the protein concentration of the lysates.

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

Incubate the membrane with primary antibodies overnight at 4°C.

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour

at room temperature.

Wash the membrane again and detect the protein bands using a chemiluminescent substrate

and an imaging system.

Quantify the band intensities and normalize to the loading control.

Pharmacokinetics and Toxicology
Currently, there is limited specific pharmacokinetic and toxicological data available for H-Met-
Tyr-OH. However, based on the general properties of dipeptides, it is expected to be

metabolized by peptidases in the body into its constituent amino acids, methionine and

tyrosine. In vivo studies would be required to determine its absorption, distribution, metabolism,

and excretion (ADME) profile.

Toxicological screening would involve a battery of in vitro and in vivo tests to assess its

potential for cytotoxicity, genotoxicity, and other adverse effects.
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Conclusion
H-Met-Tyr-OH is a dipeptide with promising antioxidant properties, mediated at least in part

through the induction of the cytoprotective proteins heme oxygenase-1 and ferritin in

endothelial cells. This technical guide provides a foundation for researchers and drug

development professionals by outlining its synthesis, purification, characterization, and known

biological activities, along with detailed experimental protocols. Further research is warranted

to fully elucidate its therapeutic potential, including comprehensive pharmacokinetic and

toxicological studies.

Visualizations

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 14 Tech Support

https://www.benchchem.com/product/b077975?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b077975?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Start: Fmoc-Tyr(tBu)-Wang Resin

Swell Resin in DMF

Fmoc Deprotection
(20% Piperidine/DMF)

Wash (DMF, DCM)

Couple Fmoc-Met-OH
(DIC/HOBt)

Wash (DMF, DCM)

Final Fmoc Deprotection

Wash (DCM)

Cleavage from Resin
(TFA Cocktail)

Precipitate in Cold Ether

Crude H-Met-Tyr-OH

Click to download full resolution via product page

Caption: Workflow for Solid-Phase Peptide Synthesis of H-Met-Tyr-OH.
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Caption: Workflow for RP-HPLC Purification of H-Met-Tyr-OH.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 13 / 14 Tech Support

https://www.benchchem.com/product/b077975?utm_src=pdf-body-img
https://www.benchchem.com/product/b077975?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b077975?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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